3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, amide, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent reactions to introduce the piperidine and benzamide groups. Key reagents and conditions include chlorinating agents, amide coupling reagents, and appropriate solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor of specific biological targets.
Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyridine and piperidine moieties may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share structural similarities and may have similar biological activities.
Indole derivatives: These compounds also contain heterocyclic structures and exhibit various biological activities.
Uniqueness: 3,4-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3,4-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-5-4-14(11-16(15)20)18(24)22-12-13-6-9-23(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKLWNIAHKOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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